5-Fluoro-3-(oxolan-2-ylmethyl)-1H-quinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-(oxolan-2-ylmethyl)-1H-quinazoline-2,4-dione, also known as OSI-930, is a small molecule inhibitor of receptor tyrosine kinases (RTKs) that has shown potential in cancer treatment.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3-(oxolan-2-ylmethyl)-1H-quinazoline-2,4-dione has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Wirkmechanismus
5-Fluoro-3-(oxolan-2-ylmethyl)-1H-quinazoline-2,4-dione works by inhibiting the activity of RTKs, which are proteins that play a key role in cell signaling pathways. By inhibiting these pathways, this compound can prevent the growth and survival of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the activity of several RTKs, including c-KIT, PDGFR, and FLT3. It has also been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-Fluoro-3-(oxolan-2-ylmethyl)-1H-quinazoline-2,4-dione is its specificity for RTKs, which makes it a promising candidate for cancer treatment. However, its efficacy may be limited by the development of resistance in cancer cells. In addition, its toxicity profile and pharmacokinetics need to be further studied to determine its safety and optimal dosing.
Zukünftige Richtungen
There are several potential future directions for 5-Fluoro-3-(oxolan-2-ylmethyl)-1H-quinazoline-2,4-dione research. One area of interest is the development of combination therapies that include this compound and other cancer treatments. Another area of interest is the identification of biomarkers that can predict which patients will respond best to this compound treatment. Finally, further studies are needed to determine the optimal dosing and treatment duration for this compound in different cancer types.
In conclusion, this compound is a promising small molecule inhibitor of RTKs that has shown potential in cancer treatment. Its specificity for RTKs makes it a promising candidate for combination therapies, and future research will help to determine its optimal dosing and treatment duration.
Synthesemethoden
The synthesis of 5-Fluoro-3-(oxolan-2-ylmethyl)-1H-quinazoline-2,4-dione involves a multistep process starting from commercially available starting materials. The key step involves the formation of the quinazolinone ring system through a condensation reaction. The final product is obtained through a purification process involving column chromatography.
Eigenschaften
IUPAC Name |
5-fluoro-3-(oxolan-2-ylmethyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c14-9-4-1-5-10-11(9)12(17)16(13(18)15-10)7-8-3-2-6-19-8/h1,4-5,8H,2-3,6-7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQSNAIKSAKTRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C=CC=C3F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.